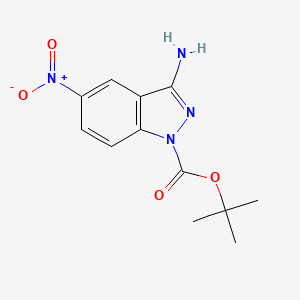

tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate

Description

tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate is a nitro-substituted indazole derivative with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The compound features a 3-amino and 5-nitro substitution pattern on the indazole core, which confers unique electronic and steric properties. Such derivatives are critical intermediates in pharmaceutical synthesis, particularly for kinase inhibitors and protease-targeting drugs . The Boc group enhances solubility and stability during synthetic processes, while the nitro and amino groups serve as handles for further functionalization, such as reduction to amines or participation in coupling reactions .

Properties

IUPAC Name |

tert-butyl 3-amino-5-nitroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUMSXVATBQARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate typically involves multiple steps One common synthetic route starts with the nitration of an indazole derivative to introduce the nitro groupThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-amino-5-nitro-1H-indazole-1-carboxylate serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting protein kinases. Its ability to inhibit specific kinases makes it a valuable scaffold for developing new drugs aimed at treating diseases such as cancer and inflammatory disorders.

Potential Therapeutic Applications:

- Cancer Treatment: Research indicates that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival .

- Anti-inflammatory Agents: The compound's interaction with inflammatory pathways suggests potential use in developing anti-inflammatory drugs.

Biological Research

In biological studies, this compound is investigated for its effects on cellular processes. It has shown promise in:

- Modulating Enzyme Activity: By inhibiting specific kinases, it can alter cellular signaling pathways critical for various physiological processes.

- Antimicrobial Properties: Preliminary studies indicate potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .

Case Studies

Numerous studies have highlighted the applications of indazole derivatives, including this compound:

Case Study 1: Inhibition of Protein Kinases

A study demonstrated that similar indazole derivatives effectively inhibited certain protein kinases involved in cancer progression, leading to reduced tumor growth in vitro. This establishes a potential pathway for drug development targeting specific cancers.

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of indazole derivatives showed that certain modifications led to enhanced activity against bacterial strains, suggesting that this compound could be further optimized for such applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in cells. The nitro group and the amino group are likely to play key roles in these interactions, potentially affecting enzyme activity or binding to receptors. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The structural uniqueness of tert-butyl 3-amino-5-nitro-1H-indazole-1-carboxylate becomes apparent when compared to related indazole derivatives (Table 1).

Key Observations :

- Positional Isomerism: The 3-amino-5-nitro substitution in the target compound contrasts with 5-amino derivatives (e.g., CAS 1337880-58-6), which lack the nitro group. This difference impacts reactivity; the nitro group can be reduced to an amine for subsequent coupling, whereas pre-existing amines (e.g., 5-amino) are directly available for conjugation .

- Functional Group Diversity: Compared to tert-butyl 4-cyano-5-nitro-1H-indazole-1-carboxylate (), the target compound’s 3-amino group offers nucleophilic reactivity, enabling amide bond formation without requiring prior reduction of cyano to amine .

- Biological Activity : The quinazolinyl-substituted analogue (CAS 911417-26-0) demonstrates enhanced kinase inhibitory activity due to its extended aromatic system, whereas the nitro group in the target compound may limit such interactions but improve electrophilicity for covalent binding .

Biological Activity

tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 278.26 g/mol. Its structure features an indazole ring, which is a bicyclic compound containing two nitrogen atoms, along with an amino group and a nitro group at specific positions, enhancing its reactivity and biological potential.

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Indazole derivatives are known for their antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains.

- Antitumor Potential : Research has shown that indazole derivatives can act as inhibitors of specific kinases involved in cancer progression. The presence of the nitro group in this compound may contribute to its antitumor activity by modulating enzyme functions .

- Enzyme Inhibition : The compound is believed to interact with various enzymes, potentially affecting their activity. The nitro group may serve as a pharmacophore for enzyme inhibition, making it a candidate for further exploration in drug development .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the amino and nitro groups play critical roles in its biological interactions. These groups may facilitate binding to specific molecular targets, thereby influencing cellular pathways related to disease processes.

Case Study 1: Antitumor Activity Assessment

In a study assessing the antitumor activity of various indazole derivatives, this compound was evaluated against several cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting moderate potency against tumor cells .

Case Study 2: Enzyme Interaction Studies

Another study focused on the enzyme inhibition profile of this compound. It was found to selectively inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. This selectivity indicates potential for developing targeted therapies based on this compound's structure .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.